molecular formula C10H5FN2O3 B11885151 6-Fluoro-5-nitroquinoline-2-carbaldehyde

6-Fluoro-5-nitroquinoline-2-carbaldehyde

Cat. No.: B11885151
M. Wt: 220.16 g/mol
InChI Key: QUSZCEVMDLYMIE-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3 and a molecular weight of 220.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitroquinoline-2-carbaldehyde typically involves the nitration of 6-fluoroquinoline followed by formylation. The nitration process introduces a nitro group at the 5-position of the quinoline ring, while the formylation introduces an aldehyde group at the 2-position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitroquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

    Reduction: 6-Fluoro-5-aminoquinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-nitroquinoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, which may result in different biological activities.

    5-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.

    6-Fluoro-5-aminoquinoline-2-carbaldehyde: The amino group can lead to different chemical and biological properties compared to the nitro group.

Uniqueness

6-Fluoro-5-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H5FN2O3

Molecular Weight

220.16 g/mol

IUPAC Name

6-fluoro-5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5FN2O3/c11-8-3-4-9-7(10(8)13(15)16)2-1-6(5-14)12-9/h1-5H

InChI Key

QUSZCEVMDLYMIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1C=O

Origin of Product

United States

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